D-myo-Inositol-1,5,6-triphosphate (sodium salt)

Vue d'ensemble

Description

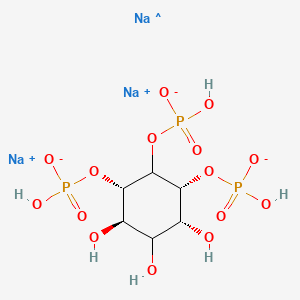

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is an intermediate compound produced by the dephosphorylation of various inositol-tetrakisphosphate forms . It has a molecular weight of 487.05 .

Molecular Structure Analysis

The molecular formula of D-myo-Inositol-1,5,6-triphosphate (sodium salt) is C6H12O15P3 • 3Na . The InChI code provides a detailed representation of its molecular structure .Chemical Reactions Analysis

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is an intermediate compound that can be further metabolized to produce inositol-biphosphate mediators .Physical And Chemical Properties Analysis

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is a lyophilized powder that is soluble in water . It should be stored at a temperature of 28°C .Applications De Recherche Scientifique

Role in Soil Chemistry

D-myo-Inositol triphosphate, particularly when reacting with sodium trimetaphosphate, has been found capable of phosphorylating myo-inositol to the triphosphate stage, playing a role in soil chemistry. This process contributes to the formation of inositol polyphosphates in soil, indicating a non-biological pathway for their formation in natural environments (Cosgrove, 1972).

Impact on Dystrophic Calcifications

Research has shown that dietary myo-inositol hexaphosphate, which is abundant in plant seeds, can inhibit the development of dystrophic calcifications in soft tissues. This effect is particularly notable when this compound is present in plasma at normal concentrations, suggesting its potential role in preventing calcification-related disorders (Grases et al., 2004).

Absorption Through Skin

A study on the absorption of myo-inositol hexakisphosphate through the skin found that using a moisturizing cream as a vehicle, the sodium salt of myo-inositol was absorbed at significantly higher amounts than the calcium-magnesium salt. This suggests its potential for topical administration and therapeutic applications in dermatology (Grases et al., 2005).

Inhibition of Iron-Gall-Ink Corrosion

Research involving myo-inositol phosphates, including myo-inositol triphosphate, has shown their effectiveness in preventing iron-gall-ink decay in cellulose items. This suggests a potential application in the preservation of historical documents and artworks (Šala et al., 2006).

Role in Plant Physiology

Myo-inositol, including its triphosphate form, is integral to plant biochemistry and physiology. It impacts growth and development, contributes to responses to salinity in plants, and is involved in the synthesis of various cellular components (Loewus & Murthy, 2000).

Potential in Cardioprotection

Pretreatment with D-myo-inositol-1,4,5-trisphosphate hexasodium, closely related to D-myo-inositol-1,5,6-triphosphate, has been found to be cardioprotective, reducing infarct size in rabbit hearts. This highlights its potential role in cardiac therapeutic applications (Przyklenk et al., 2005).

Safety And Hazards

Propriétés

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;;2*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFBWDROYFDWKB-ZWBVJREFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na3O15P3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol-1,5,6-triphosphate (sodium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)